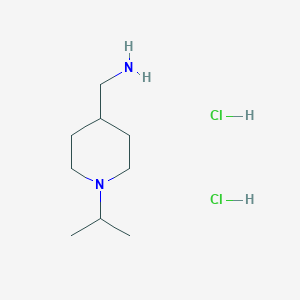

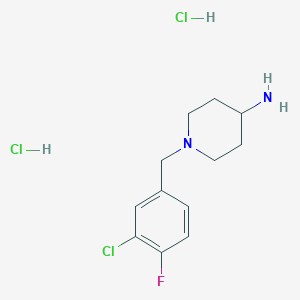

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

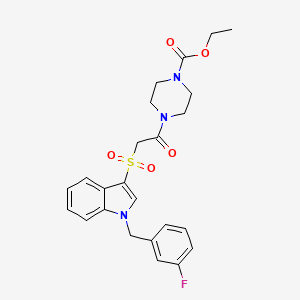

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride, commonly known as IPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPMP is a derivative of piperidine and is commonly used as a building block for the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

Serotonin Receptor Biased Agonists for Depression Treatment

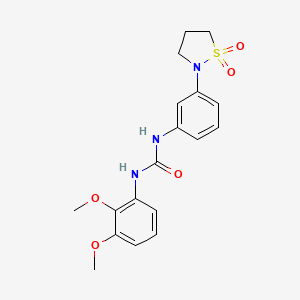

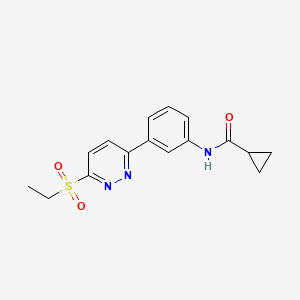

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to "(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride," have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays over other pathways such as cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. The leading compound in this series, exhibiting high selectivity for 5-HT1A receptors and robust antidepressant-like activity, shows promise as a new class of antidepressant drug candidates. This indicates a novel approach in targeting specific receptor subtypes to minimize side effects while maximizing therapeutic benefits (Sniecikowska et al., 2019).

Innovative CNS Disorder Treatments

Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlights the potential for developing drug candidates that target various central nervous system pathologies. By focusing on selective serotonin 5-HT1A receptor biased agonists, researchers aim to craft treatments with enhanced therapeutic activity and reduced side effects. This strategy underlines the importance of functional selectivity in drug discovery, paving the way for treatments of disorders involving dysfunction in serotonergic neurotransmission (Sniecikowska et al., 2020).

Diamino Scaffold for Stabilizing Parallel Turn Conformations

In a different research application, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a structurally related compound, was designed to stabilize parallel turn conformations. This compound, synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrates the versatility of piperidin-4-yl derivatives in chemical biology, offering a platform for the development of peptidomimetics or other bioactive molecules (Bucci et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride involves the reaction of 4-piperidone with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "4-piperidone", "isopropylamine", "sodium borohydride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with isopropylamine in the presence of a solvent such as ethanol to form (1-Isopropylpiperidin-4-yl)ketone.", "Sodium borohydride is added to the reaction mixture to reduce the ketone to (1-Isopropylpiperidin-4-yl)methanol.", "Formaldehyde and hydrochloric acid are then added to the reaction mixture to form (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride." ] } | |

Numéro CAS |

724463-82-5 |

Formule moléculaire |

C9H21ClN2 |

Poids moléculaire |

192.73 g/mol |

Nom IUPAC |

(1-propan-2-ylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H |

Clé InChI |

WWCXNCLEKXSVEU-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)CN.Cl.Cl |

SMILES canonique |

CC(C)N1CCC(CC1)CN.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)